

Fawcettimine: A Deep Dive into its Chemical Landscape for Researchers

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Compound of Interest

Compound Name: *Fawcettimine*

Cat. No.: *B102650*

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This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of **fawcettimine**, a prominent member of the Lycopodium alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical intricacies of this natural product.

Core Chemical Properties

Fawcettimine, a tetracyclic alkaloid, possesses a complex molecular architecture that has intrigued chemists for decades. Its fundamental chemical properties are summarized below. It is important to note that while some properties have been computationally predicted, specific experimental data for melting point, boiling point, and solubility are not readily available in the cited literature.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₅ NO ₂	--INVALID-LINK--
Molecular Weight	263.37 g/mol	--INVALID-LINK--
IUPAC Name	(1S,2S,4R,6S,9S)-2-hydroxy-4-methyl-13-azatetracyclo[7.7.0.0 ¹ , ⁶ .0 ² , ¹³]hexadecan-8-one	--INVALID-LINK--
Predicted Boiling Point	406.9 ± 40.0 °C	--INVALID-LINK--
Predicted Density	1.19 ± 0.1 g/cm ³	--INVALID-LINK--
Predicted pKa	13.82 ± 0.40	--INVALID-LINK--

Unraveling the Structure of Fawcettimine

Fawcettimine is a tetracyclic alkaloid characterized by a unique and complex ring system.^[1] Its structure has been confirmed through various spectroscopic methods and total synthesis.^[2] A key feature of **fawcettimine** is the existence of an equilibrium between its carbinolamine form and a keto-amine form.^[1]

The core structure consists of four rings, designated as A, B, C, and D.^[1] The nitrogen atom is part of a nine-membered ring in the keto-amine form and is involved in a bicyclic system in the carbinolamine form.^[1]

2D Chemical Structure of **Fawcettimine** (Carbinolamine Form)

General Experimental Protocols

Isolation of Fawcettimine from Natural Sources

Fawcettimine is naturally found in various species of the Lycopodiaceae and Huperziaceae families, such as *Lycopodium fawcettii*.^[1] The general procedure for its isolation from plant material is outlined below. It should be noted that this represents a generalized workflow, and specific details may vary depending on the plant source and laboratory conditions.



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General Workflow for the Isolation of **Fawcettimine**

Methodology:

- **Extraction:** The air-dried and powdered plant material is typically extracted with methanol at room temperature.[1] The resulting extract is then concentrated under reduced pressure to yield a crude residue.[1]
- **Acid-Base Partitioning:** The crude extract is subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents.[1] This usually involves dissolving the extract in a biphasic system of an organic solvent (like ethyl acetate) and an acidic aqueous solution (e.g., 3% tartaric acid).[1] The alkaloids, being basic, are protonated and move into the aqueous layer.
- **Basification and Re-extraction:** The acidic aqueous layer containing the protonated alkaloids is then made basic with a suitable base, such as sodium hydroxide or sodium carbonate.[1] This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.[1]
- **Chromatographic Purification:** The resulting crude alkaloidal extract is then subjected to one or more chromatographic techniques for purification.[1] This often involves column chromatography using stationary phases like C-18 reverse-phase silica gel or Sephadex LH-20.[1] Elution with a gradient of solvents (e.g., methanol/water or dichloromethane/methanol) allows for the separation of the different alkaloids.[1] Fractions are collected and analyzed, and those containing **fawcettimine** are combined and may be subjected to further purification steps until the pure compound is obtained.[1]

Structural Elucidation

The definitive structure of **fawcettimine** has been established through a combination of spectroscopic techniques and confirmed by total synthesis. While detailed experimental parameters for the original structural elucidation are not provided in the search results, modern structural determination would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing further clues about the structure.
- X-ray Crystallography: This technique provides the most definitive evidence for the three-dimensional structure of a molecule in its crystalline state. The search results indicate that X-ray crystallography has been used for **fawcettimine**.^[2]

Biological Activity

Fawcettimine and its derivatives have attracted interest due to their potential biological activities. Notably, they have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.^[3] This inhibitory activity suggests potential applications in neurodegenerative diseases.

Conclusion

Fawcettimine remains a significant natural product, not only for its intriguing chemical structure but also for its potential pharmacological applications. This guide provides a foundational understanding of its chemical properties and structure, which is essential for any researcher venturing into the study of this fascinating alkaloid. Further research to obtain precise experimental data for all its physical properties would be a valuable addition to the scientific literature.

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